molecular formula C12H10FNO3 B2953721 (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1083197-20-9

(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2953721
CAS RN: 1083197-20-9
M. Wt: 235.214
InChI Key: CWXCGAJMSYIFLG-UHFFFAOYSA-N
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Description

(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, commonly known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a quinolone derivative that has been synthesized and studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Antibacterial Agents

This compound is a structural analogue of fluoroquinolones, a class of antibacterial agents . It has been studied for its potential to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. The presence of the fluorine atom at the 6th position enhances its activity against a broad spectrum of bacteria, making it a candidate for developing new antibiotics, especially for strains resistant to existing drugs .

Enzyme Inhibition

In biochemistry research, derivatives of this compound have been explored for their ability to inhibit enzymes that are pivotal in disease progression . For instance, they can be designed to target enzymes like topoisomerases, which are involved in DNA replication. The inhibition of these enzymes can halt the proliferation of cancer cells or pathogens.

Material Science

The compound’s derivatives have potential applications in material science due to their ability to form complexes with metals . These complexes can be utilized in creating new materials with specific optical or electrical properties, which could be beneficial in developing sensors or other electronic devices.

Analytical Chemistry

In analytical chemistry, the compound can be used as a reagent or a building block for synthesizing fluorescent probes . These probes can bind to specific biomolecules, allowing for the detection and quantification of these targets in complex biological samples.

Pharmacology

The compound’s structural similarity to fluoroquinolones suggests its potential use in pharmacology for drug development . It could serve as a lead compound for synthesizing drugs with improved pharmacokinetic properties, such as better absorption or longer half-life.

Environmental Science

In environmental science, the compound’s interaction with metals can be harnessed to develop remediation strategies . For example, it could be used to create chelating agents that can remove heavy metals from contaminated water sources.

Organic Synthesis

The compound is valuable in organic synthesis, where it can be used as a precursor for synthesizing various heterocyclic compounds . These compounds are often found in pharmaceuticals, agrochemicals, and dyes.

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be investigated for their potential as pesticides or herbicides . Their mode of action could involve disrupting the life cycle of pests or inhibiting the growth of weeds, contributing to crop protection.

properties

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXCGAJMSYIFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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